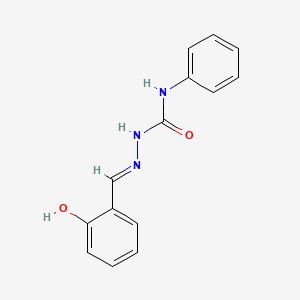

2-hydroxybenzaldehyde N-phenylsemicarbazone

Description

2-Hydroxybenzaldehyde N-phenylsemicarbazone (CAS 3030-97-5), also known as salicylaldehyde N-phenylsemicarbazone, is a semicarbazone derivative synthesized via the condensation of 2-hydroxybenzaldehyde (salicylaldehyde) with N-phenylsemicarbazide. The compound features a planar structure stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent semicarbazone nitrogen, which enhances its stability and influences its physicochemical properties . Its molecular formula is $ \text{C}{14}\text{H}{13}\text{N}3\text{O}2 $, with a molecular weight of 255.28 g/mol. The presence of the hydroxyl group at the ortho position and the N-phenyl moiety contributes to its unique reactivity and biological activity, particularly in pharmacological contexts such as anticonvulsant and antioxidant applications .

Properties

IUPAC Name |

1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-13-9-5-4-6-11(13)10-15-17-14(19)16-12-7-2-1-3-8-12/h1-10,18H,(H2,16,17,19)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQAVFPMYZFAEU-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425331 | |

| Record name | Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91991-03-6 | |

| Record name | Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYBENZALDEHYDE N-PHENYLSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxybenzaldehyde N-phenylsemicarbazone typically involves the reaction between 2-hydroxybenzaldehyde and N-phenylsemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired semicarbazone derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.

Substitution: It can participate in substitution reactions, where functional groups on the benzene ring or the semicarbazone moiety are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Synthesis of Metal Complexes

One of the prominent applications of 2-hydroxybenzaldehyde N-phenylsemicarbazone is in the synthesis of metal complexes, particularly those involving transition metals. These complexes have shown significant potential in various fields, including catalysis and medicinal chemistry.

Case Study: Antibacterial Properties

A study investigated the synthesis of Schiff base copper(II) complexes derived from this compound. The synthesized complexes exhibited notable antibacterial activity against several bacterial strains, demonstrating the potential for developing new antimicrobial agents .

Anticancer Activity

Research has indicated that this compound and its metal complexes can exhibit anticancer properties. The ligand has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Study: In Vitro Screening

In a comprehensive study, the ligand was tested against ten different cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). Results showed that the ligand and its metal complexes had significant antiproliferative effects, suggesting their potential as therapeutic agents in cancer treatment .

The compound has also been studied for its biological activities beyond antibacterial and anticancer properties. Its interactions with biological systems have led to investigations into its antioxidant and anti-inflammatory effects.

Case Study: Antioxidant Activity

A recent study highlighted the antioxidant properties of this compound, which were assessed using various in vitro assays. The results indicated that this compound could scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases .

Analytical Applications

This compound is utilized in analytical chemistry as a reagent for the detection of certain metal ions through colorimetric methods. Its ability to form stable complexes with metals allows for sensitive detection techniques.

Table: Summary of Analytical Applications

| Application | Description |

|---|---|

| Metal Ion Detection | Forms colored complexes with transition metals |

| Spectrophotometric Analysis | Used in colorimetric assays for quantitative analysis |

Environmental Applications

The compound has potential applications in environmental science, particularly in the detection and remediation of pollutants. Its reactivity with certain environmental contaminants can be harnessed for developing sensor technologies.

Case Study: Pollutant Detection

Research has shown that derivatives of 2-hydroxybenzaldehyde can be modified to enhance their sensitivity towards specific pollutants, making them suitable for environmental monitoring applications .

Mechanism of Action

The mechanism of action of 2-hydroxybenzaldehyde N-phenylsemicarbazone involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 2-hydroxybenzaldehyde N-phenylsemicarbazone and their properties:

Pharmacological and Physicochemical Differences

Anticonvulsant Activity :

- The N-phenyl derivative (3030-97-5) shows moderate activity in maximal electroshock (MES) tests, while the N-(2,6-dimethylphenyl) analog (compound 9 in ) exhibits superior efficacy across five seizure models. This highlights the importance of bulky aryl substituents in enhancing blood-brain barrier penetration and receptor affinity .

- Thiosemicarbazones (e.g., 2-hydroxy-5-nitrobenzaldehyde thiosemicarbazone) often exhibit metal-chelating properties, which may redirect their biological activity toward antimicrobial or anticancer applications rather than CNS targets .

- Hydrogen Bonding and Solubility: The ortho-hydroxyl group in this compound facilitates intramolecular hydrogen bonding, reducing water solubility compared to non-hydroxylated analogs like benzaldehyde semicarbazone . Thiosemicarbazones (e.g., DHBPTSC) demonstrate enhanced solubility in organic solvents due to sulfur’s lower electronegativity, which weakens hydrogen-bonding networks .

Bioisosterism with Benzodiazepines :

- identifies arylsemicarbazones as bioisosteres of desmethyldiazepam, a benzodiazepine. The –NH– group in semicarbazones mimics the –CH₂– group in benzodiazepines, enabling similar GABAergic modulation. However, the absence of a cyclic structure in semicarbazones may reduce sedative side effects .

Biological Activity

2-Hydroxybenzaldehyde N-phenylsemicarbazone (CAS No. 91991-03-6) is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities, supported by various studies and case analyses.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The compound features a hydrazone linkage, which is known to enhance biological activity through chelation with metal ions and interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

These results suggest that the compound's structure allows for effective interaction with bacterial cell membranes, disrupting their integrity and function .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

In a study using the MTT assay, the compound demonstrated IC values ranging from 10 to 30 µM across different cell lines, indicating substantial cytotoxicity . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The DPPH radical scavenging assay demonstrated that this compound possesses significant free radical scavenging activity. The IC value was found to be approximately 25 µg/mL, suggesting that the compound can effectively neutralize free radicals .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of similar hydrazone derivatives against E. coli and S. aureus. The findings indicated that modifications in the substituents on the benzaldehyde moiety significantly influenced the antimicrobial potency of derivatives, with this compound showing superior activity compared to others tested .

- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of this compound on HeLa cells revealed that treatment led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis markers such as caspase activation and PARP cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.